

Discovery and synthesis of Cbl-b-IN-27

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Compound of Interest		
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An In-Depth Technical Guide to the Discovery and Synthesis of **Cbl-b-IN-27**, a Novel Inhibitor of the Cbl-b E3 Ubiquitin Ligase

Introduction

The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune cell activation.[1] It functions as a negative regulator in T cells, natural killer (NK) cells, and B cells.[1][2] Genetic knockout of Cbl-b in mice has been shown to lead to hyperactive T-cells and subsequent inhibition of tumor growth, highlighting Cbl-b as a promising therapeutic target in immuno-oncology.[1] Small molecule inhibitors of Cbl-b offer a potential therapeutic strategy to enhance the body's anti-tumor immune response.[1] This document provides a comprehensive overview of the discovery, synthesis, and characterization of a novel Cbl-b inhibitor, herein designated as Cbl-b-IN-27.

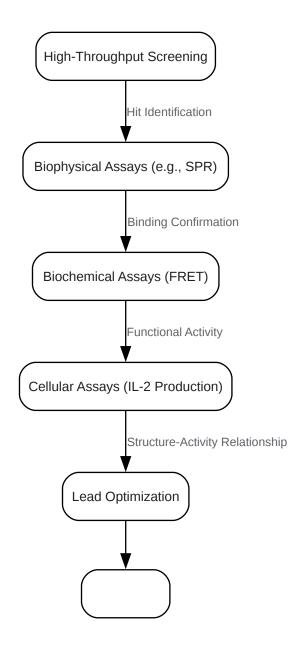
Discovery of Cbl-b-IN-27

The discovery of **CbI-b-IN-27** stemmed from a high-throughput screening (HTS) campaign aimed at identifying small molecules that could bind to CbI-b and modulate its E3 ligase activity. [2] The screening efforts led to the identification of several series of compounds, including a promising benzodiazepine series.[1]

Screening Cascade:

A multi-step screening process was employed to identify and validate potential Cbl-b inhibitors.





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Screening and optimization workflow for Cbl-b-IN-27.

Initial hits from the HTS were validated through a series of biophysical and biochemical assays to confirm direct binding to Cbl-b and inhibition of its ligase function.[3] Promising compounds were then advanced to cellular assays to assess their ability to enhance T-cell activation, a key downstream effect of Cbl-b inhibition.[1]

Synthesis of Cbl-b-IN-27







While the precise synthetic route for a compound designated "Cbl-b-IN-27" is not publicly available, a representative synthesis for a potent benzodiazepine-based Cbl-b inhibitor (compound 25 from a cited study) is presented below.[1] This multi-step synthesis involves the construction of the core benzodiazepine scaffold followed by functional group modifications to optimize potency and pharmacokinetic properties.

Representative Synthetic Scheme:

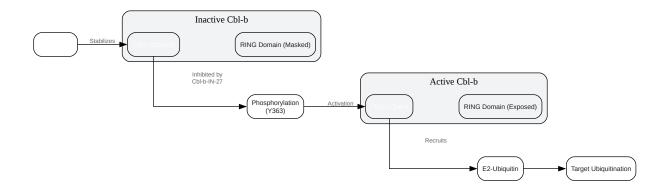
The synthesis of the benzodiazepine core typically involves the condensation of a substituted 2-aminobenzophenone with an amino acid derivative, followed by cyclization. Subsequent modifications are then introduced to explore the structure-activity relationship (SAR).

(Note: A detailed, step-by-step synthetic protocol is beyond the scope of this summary but can be found in the referenced literature for analogous compounds.)

Mechanism of Action

CbI-b-IN-27 is an allosteric inhibitor that binds to the tyrosine kinase binding domain (TKBD) and the linker helix region (LHR) of CbI-b.[4] This binding event locks the protein in its inactive, "closed" conformation.[4] In the inactive state, the RING domain, which is responsible for recruiting the E2 ubiquitin-conjugating enzyme, is masked, thereby preventing the ubiquitination of downstream target proteins.[1][4]





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Mechanism of Cbl-b inhibition by Cbl-b-IN-27.

By preventing the ubiquitination and subsequent degradation of key signaling proteins in the T-cell receptor (TCR) pathway, such as ZAP70 and PLCy1, **Cbl-b-IN-27** lowers the threshold for T-cell activation.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Cbl-b-IN-27** and related compounds based on published findings for potent Cbl-b inhibitors.[1][6]

Table 1: In Vitro Potency



Assay	IC50 / EC50 (nM)	Description
Cbl-b Inhibition (Biochemical)	30	Inhibition of Cbl-b E3 ligase activity.[6]
IL-2 Production (Jurkat T-cells)	230	Induction of Interleukin-2 production in a T-cell line.[6]
T-cell Activation	Low nanomolar	Increase in T-cell activation markers upon TCR stimulation. [2]

Table 2: Pharmacokinetic Properties (Rodent)

Parameter	Value	Species
Oral Bioavailability	15-19%	Mouse, Rat[6]
Intravenous Half-life	0.3-0.45 h	Mouse, Rat[6]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cbl-b Ubiquitination Assay (Biochemical)

This assay measures the ability of an inhibitor to prevent the auto-ubiquitination of Cbl-b or the ubiquitination of a substrate.

- Reaction Mixture Preparation: A reaction buffer containing recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (UbcH5b), ubiquitin, and ATP is prepared.
- Inhibitor Incubation: **Cbl-b-IN-27** or a vehicle control is added to the reaction mixture and incubated to allow for binding to Cbl-b.
- Reaction Initiation: The ubiquitination reaction is initiated by the addition of ATP.



 Quenching and Detection: The reaction is stopped after a defined period. The level of ubiquitination is detected, often through methods like western blotting for poly-ubiquitin chains or by using fluorescence resonance energy transfer (FRET) based assays.[3]

T-Cell Activation Assay (Cellular)

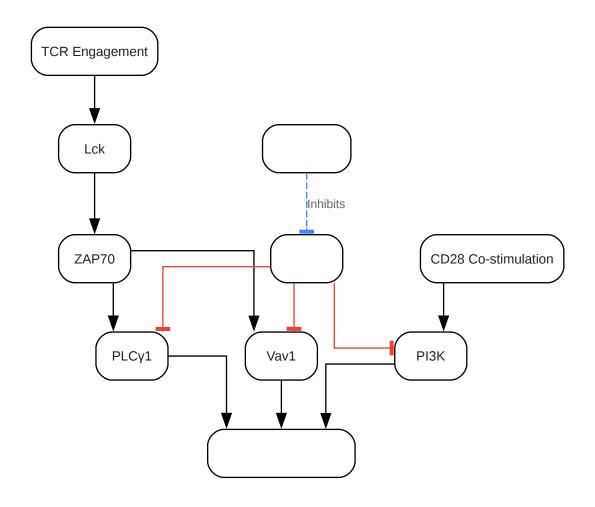
This assay assesses the functional consequence of Cbl-b inhibition in a cellular context.

- Cell Culture: Jurkat T-cells or primary human T-cells are cultured under standard conditions.
- Compound Treatment: Cells are pre-incubated with varying concentrations of Cbl-b-IN-27 or a vehicle control.
- T-Cell Stimulation: T-cell activation is induced by stimulating the T-cell receptor (TCR), typically using anti-CD3 and anti-CD28 antibodies.
- Endpoint Measurement: After an incubation period (e.g., 24 hours), the supernatant is collected, and the concentration of secreted Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, is measured by ELISA.[1]

Signaling Pathways

Cbl-b is a crucial negative regulator of the T-cell receptor (TCR) signaling pathway.[7] Inhibition of Cbl-b by **Cbl-b-IN-27** enhances this signaling cascade, leading to a more robust immune response.





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Simplified T-cell receptor signaling pathway and the role of Cbl-b.

Conclusion

CbI-b-IN-27 represents a potent and selective inhibitor of the CbI-b E3 ubiquitin ligase. By locking CbI-b in an inactive conformation, it effectively removes a key brake on T-cell activation. The promising in vitro and cellular activity, coupled with acceptable pharmacokinetic properties in preclinical models, underscores the potential of CbI-b inhibitors as a novel class of cancer immunotherapies. Further optimization and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound series.

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